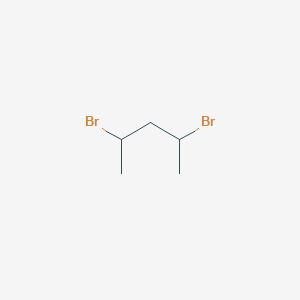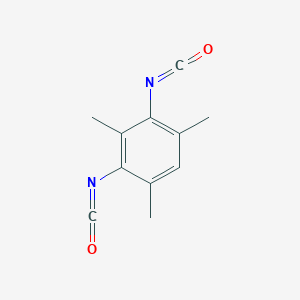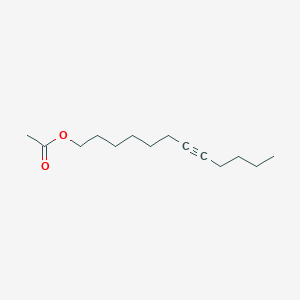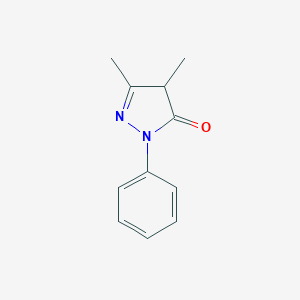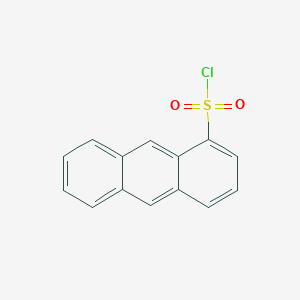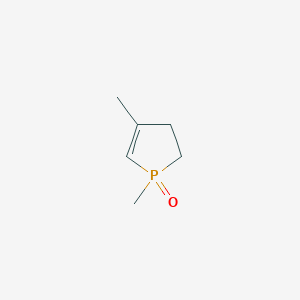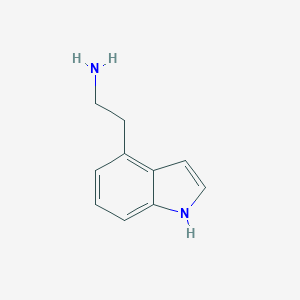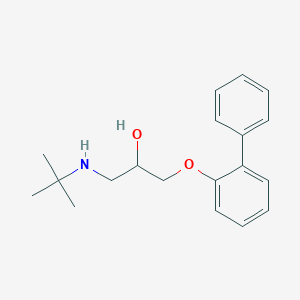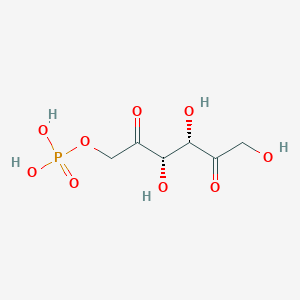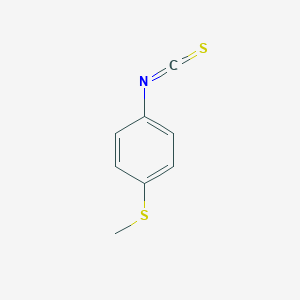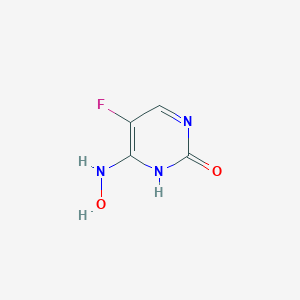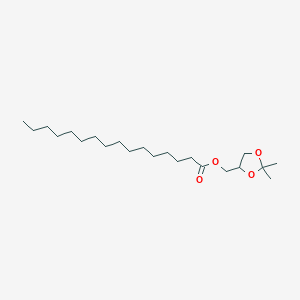
Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester, also known as methyl palmitate, is a fatty acid ester that is widely used in various fields, such as food, cosmetics, and biofuels. This compound is synthesized from palmitic acid, a saturated fatty acid found in many natural sources, including palm oil, animal fats, and dairy products. In recent years, there has been growing interest in the scientific research application of methyl palmitate due to its potential biological and therapeutic effects.
作用机制
The mechanism of action of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate is not fully understood. However, it has been proposed that its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria and fungi. Additionally, its anti-inflammatory and anticancer effects may be mediated by the modulation of various signaling pathways, such as the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
Methyl palmitate has been shown to have various biochemical and physiological effects. It has been reported to increase the expression of genes involved in lipid metabolism and energy production in adipocytes. Moreover, it has been shown to reduce the levels of triglycerides and cholesterol in the liver and blood of mice fed a high-fat diet. Additionally, this compound palmitate has been found to enhance insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
Methyl palmitate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. Moreover, it is stable and can be stored for long periods of time. However, it has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the scientific research application of Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate. One area of interest is its potential as a natural antimicrobial agent for food preservation. Another area of research is its use as a biofuel, as it can be produced from renewable sources and has a high energy density. Moreover, its therapeutic potential in the treatment of various diseases, such as cancer and diabetes, warrants further investigation. Additionally, the development of new methods for the synthesis of this compound palmitate and its derivatives may lead to the discovery of new applications and properties.
合成方法
Methyl palmitate can be synthesized through various methods, including esterification, transesterification, and enzymatic synthesis. One of the most common methods is the esterification of palmitic acid with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction produces Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate and water as byproducts. The purity of the final product can be improved by distillation or chromatography.
科学研究应用
Methyl palmitate has been studied for its potential biological and therapeutic effects. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In particular, Hexadecanoic acid, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl ester palmitate has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Moreover, this compound palmitate has been reported to induce apoptosis and inhibit the proliferation of cancer cells, such as breast cancer and colon cancer cells.
属性
CAS 编号 |
18418-21-8 |
|---|---|
分子式 |
C22H42O4 |
分子量 |
370.6 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C22H42O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)24-18-20-19-25-22(2,3)26-20/h20H,4-19H2,1-3H3 |
InChI 键 |
FUNFISHGHMLDHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



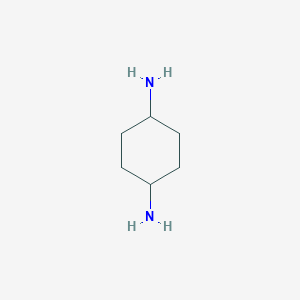
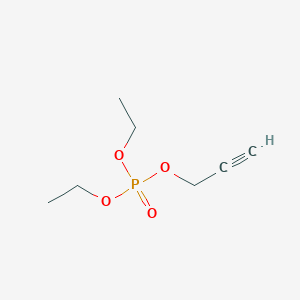
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
